molecular formula C20H17N3O3 B12117743 3,5,6-trimethyl-N-(4-phenyl-1,2,5-oxadiazol-3-yl)-1-benzofuran-2-carboxamide

3,5,6-trimethyl-N-(4-phenyl-1,2,5-oxadiazol-3-yl)-1-benzofuran-2-carboxamide

Cat. No.: B12117743
M. Wt: 347.4 g/mol
InChI Key: VSOFIGMETLKVQS-UHFFFAOYSA-N
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Description

The compound 3,5,6-trimethyl-N-(4-phenyl-1,2,5-oxadiazol-3-yl)-1-benzofuran-2-carboxamide features a benzofuran core substituted with methyl groups at positions 3, 5, and 4. The carboxamide group at position 2 connects to a 4-phenyl-substituted 1,2,5-oxadiazole (furazan) ring. The phenyl group on the oxadiazole may enhance π-π stacking interactions in biological targets, while the methyl substituents could influence steric hindrance and metabolic stability .

Properties

Molecular Formula

C20H17N3O3

Molecular Weight

347.4 g/mol

IUPAC Name

3,5,6-trimethyl-N-(4-phenyl-1,2,5-oxadiazol-3-yl)-1-benzofuran-2-carboxamide

InChI

InChI=1S/C20H17N3O3/c1-11-9-15-13(3)18(25-16(15)10-12(11)2)20(24)21-19-17(22-26-23-19)14-7-5-4-6-8-14/h4-10H,1-3H3,(H,21,23,24)

InChI Key

VSOFIGMETLKVQS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1C)OC(=C2C)C(=O)NC3=NON=C3C4=CC=CC=C4

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Heterocyclic Ring Variants

Compound A : 3,5-Dimethyl-N-(4-Phenyl-1,3-Thiazol-2-yl)-1-Benzofuran-2-Carboxamide
  • Structural Differences : Replaces the 1,2,5-oxadiazole with a 1,3-thiazole ring.
  • Molecular Formula : C₂₀H₁₆N₂O₂S (348.42 g/mol) .
  • Key Implications :
    • The thiazole introduces sulfur, which may improve metabolic stability due to reduced oxidative susceptibility compared to oxadiazole.
    • Thiazole’s electron-rich nature could alter binding affinity in enzymatic targets compared to the electron-deficient oxadiazole.
Compound B : 5-Fluoro-3-Methyl-N-(4-Methyl-1,2,5-Oxadiazol-3-yl)-1-Benzofuran-2-Carboxamide
  • Structural Differences : Substitutes the 3,5,6-trimethyl benzofuran with a 5-fluoro-3-methyl pattern and a 4-methyl oxadiazole.
  • The 4-methyl oxadiazole lacks the phenyl group, diminishing opportunities for aromatic interactions in target binding .

Substituent Effects on Physicochemical Properties

Compound Heterocycle Benzofuran Substituents Oxadiazole Substituent Molecular Weight (g/mol)
Target Compound 1,2,5-Oxadiazole 3,5,6-Trimethyl 4-Phenyl ~349.37*
Compound A 1,3-Thiazole 3,5-Dimethyl 4-Phenyl 348.42
Compound B 1,2,5-Oxadiazole 5-Fluoro, 3-Methyl 4-Methyl ~306.29*

*Calculated based on molecular formulas.

Key Observations:
  • Steric Effects : The target compound’s three methyl groups may increase steric hindrance compared to Compound B’s single methyl and fluorine. This could reduce binding to sterically sensitive targets.
  • Electronic Effects : The phenyl group on the target’s oxadiazole (electron-withdrawing) contrasts with Compound B’s methyl (electron-donating), affecting charge distribution and dipole interactions.

Comparison with Other Heterocyclic Systems

Compound C : 5-{[5-(t-Butyl)-2-Methylphenyl]Thio}-4-Phenyl-1,2,3-Thiadiazole
  • Structural Differences : Uses a 1,2,3-thiadiazole core with a bulky t-butyl substituent.
  • Synthesis : Heated at 100°C for 5 minutes, yielding 50% after recrystallization .
  • Implications : The thiadiazole’s additional sulfur atom may enhance stability but reduce solubility compared to oxadiazole.
Compound D : 4-[(4-Nitro-1,2,5-Oxadiazol-3-yl)Azo]-1,2,5-Oxadiazol-3-Amine
  • Structural Differences : Features a nitro group on the oxadiazole, creating a highly electron-deficient system.

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